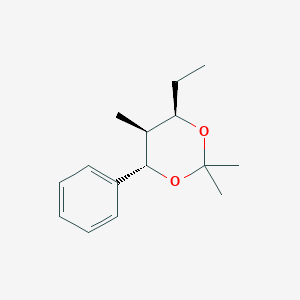
4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide is a halogenated derivative of naphthalene carboxamide. This compound is known for its significant biological activities, particularly in inhibiting photosynthetic electron transport in photosystem II
Vorbereitungsmethoden
The synthesis of 4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide typically involves the halogenation of 1-hydroxynaphthalene-2-carboxanilide derivatives. The reaction conditions often include the use of halogenating agents such as chlorine or bromine in the presence of suitable solvents and catalysts . Industrial production methods may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide has been extensively studied for its scientific research applications, including:
Chemistry: It is used as a model compound for studying halogenation reactions and the effects of halogen substituents on chemical reactivity.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. In photosynthetic systems, the compound inhibits photosynthetic electron transport by interacting with chlorophyll a and aromatic amino acids present in pigment-protein complexes, primarily in photosystem II . This inhibition disrupts the normal flow of electrons, leading to a decrease in photosynthetic efficiency.
Vergleich Mit ähnlichen Verbindungen
4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide can be compared with other similar compounds, such as:
- N-(3,5-dichlorophenyl)-1-hydroxy-naphthalene-2-carboxamide
- N-(4-bromo-3-chlorophenyl)-1-hydroxy-naphthalene-2-carboxamide
- N-(2,5-dibromophenyl)-1-hydroxy-naphthalene-2-carboxamide
- 1-hydroxy-N-(3,4,5-trichlorophenyl)naphthalene-2-carboxamide
These compounds share similar structural features but differ in the type and position of halogen substituents. The differences in halogenation patterns can significantly affect their biological activities and chemical properties .
Eigenschaften
CAS-Nummer |
632299-12-8 |
|---|---|
Molekularformel |
C17H12ClNO2 |
Molekulargewicht |
297.7 g/mol |
IUPAC-Name |
4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H12ClNO2/c18-15-10-14(16(20)13-9-5-4-8-12(13)15)17(21)19-11-6-2-1-3-7-11/h1-10,20H,(H,19,21) |
InChI-Schlüssel |
UCAFNKUHZDYYTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C(=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane](/img/structure/B14220931.png)
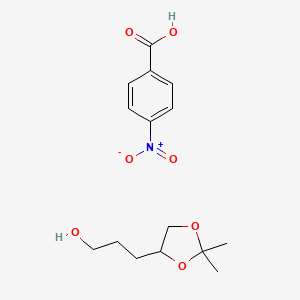

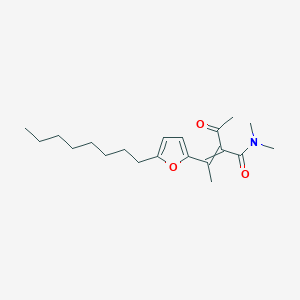
![4-[(E)-Phenyldiazenyl]-2,2'-bipyridine](/img/structure/B14220941.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14220947.png)
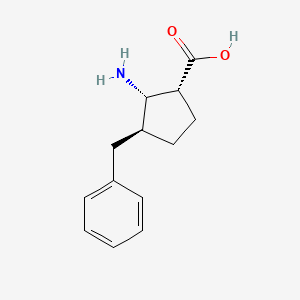
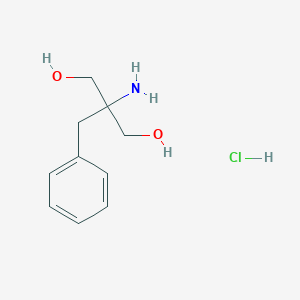
![Carbamic acid, [2-[(4-chlorophenyl)thio]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14220963.png)

![{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14220968.png)

